5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole
Description
5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Properties
IUPAC Name |
5-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-4-nitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N7O2S2/c1-22-10-5-3-2-4-8(10)12-15(22)17-16(19-18-12)26-11-7-6-9-13(21-27-20-9)14(11)23(24)25/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLAEJMAOSLVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C5=NSN=C5C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole typically involves multiple steps. One common synthetic route includes the formation of the triazinoindole core, followed by the introduction of the sulfanyl and nitro groups. The reaction conditions often require the use of specific solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their antiproliferative activity against cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to bind to specific molecular targets. For example, as an iron chelator, it selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depriving them of the iron necessary for their growth . The pathways involved in its action include the induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Compared to other similar compounds, 5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole is unique due to its specific structure and functional groups. Similar compounds include other triazinoindole derivatives, which may have different substituents on the indole or triazine rings. These structural differences can lead to variations in their chemical reactivity and biological activity .
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